N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including a benzodioxole moiety, a dimethylphenyl carbamoyl group, and a prop-2-en-1-yl substituent, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE shares structural similarities with other quinazoline derivatives, such as:
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(METHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H28N4O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H28N4O6/c1-4-11-33-29(37)22-8-7-21(28(36)31-15-20-6-10-25-26(13-20)40-17-39-25)14-24(22)34(30(33)38)16-27(35)32-23-9-5-18(2)12-19(23)3/h4-10,12-14H,1,11,15-17H2,2-3H3,(H,31,36)(H,32,35) |
InChI Key |
OOCPEGJYLPCACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C)C |
Origin of Product |
United States |
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